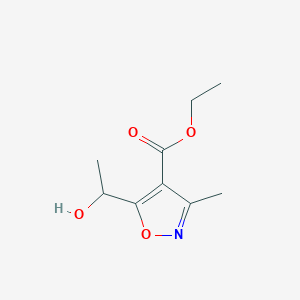

Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a hydroxyethyl substituent, and a methyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-methyl-4-oxobutanoate with hydroxylamine hydrochloride to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of 5-(1-Oxoethyl)-3-methylsoxazole-4-carboxylate.

Reduction: Formation of Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carbinol.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity:

Research indicates that derivatives of soxazole compounds exhibit antimicrobial properties. Ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate may interact with bacterial enzymes or cell membranes, potentially leading to antibacterial effects. Studies have shown that related compounds demonstrate significant activity against various pathogens, suggesting that this compound could also possess similar properties .

2. Anticancer Potential:

Soxazole derivatives have been investigated for their anticancer activities. Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis or cell cycle arrest. Further research is necessary to elucidate its efficacy against specific cancer types .

3. Neuropharmacological Effects:

Given the structural similarities with known neuroactive compounds, there is potential for this compound to interact with neurotransmitter receptors or enzymes involved in neurochemical pathways. This opens avenues for exploring its use in treating neurological disorders.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets. Preliminary data suggest potential interactions with enzymes and receptors involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

A comprehensive review of relevant literature reveals several case studies highlighting the applications of soxazole derivatives:

These findings underscore the versatility of this compound in various therapeutic contexts.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

- Ethyl 5-(1-Hydroxyethyl)-3-methylimidazole-4-carboxylate

- Ethyl 5-(1-Hydroxyethyl)-3-methylpyrazole-4-carboxylate

- Ethyl 5-(1-Hydroxyethyl)-3-methylthiazole-4-carboxylate

Comparison: Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to imidazole, pyrazole, and thiazole analogs. The oxazole ring is less basic than imidazole and pyrazole, which can influence its reactivity and binding interactions. Additionally, the oxygen atom in the oxazole ring can participate in hydrogen bonding, providing different interaction profiles compared to sulfur in thiazole.

Biological Activity

Ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article delves into its biological activity, synthesis, and implications for further research.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₁O₄ and a molar mass of approximately 199.2 g/mol. It belongs to the class of soxazole derivatives, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of an ethyl ester functional group and a hydroxyethyl substituent enhances its solubility and bioavailability compared to other isoxazole derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, which facilitate its production for research and development purposes. These methods often involve the modification of existing soxazole derivatives to enhance their biological activity.

Pesticidal and Herbicidal Potential

Research indicates that this compound exhibits significant biological activity that may be harnessed in agricultural chemistry as a pesticide or herbicide. Preliminary studies suggest that it interacts with various biological targets, including enzymes and receptors involved in metabolic pathways.

Enzyme Interaction Studies

Interaction studies have focused on the compound's binding affinities with several enzymes. The preliminary data suggest potential interactions with lipoxygenases, which are crucial in inflammatory processes and metabolic pathways. Specifically, compounds that inhibit lipoxygenase activity have been linked to therapeutic effects in various diseases, including cancer and diabetes .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy against specific cell lines, demonstrating its potential as an anticancer agent. For instance:

- Cell Line Studies : this compound showed promising cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with observed IC50 values indicating significant growth inhibition. Further investigations are required to understand its mechanism of action fully.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-methylisoxazole-4-carboxylate | C₇H₉N₁O₃ | Lacks hydroxyethyl group; simpler structure |

| Ethyl 5-(hydroxymethyl)isoxazole-4-carboxylate | C₉H₁₃N₁O₄ | Contains hydroxymethyl instead of hydroxyethyl |

| Ethyl 5-(phenyl)isoxazole-4-carboxylate | C₁₁H₁₃N₁O₄ | Contains a phenyl group; different biological activity |

The unique hydroxyethyl substituent may enhance the compound's solubility and bioavailability compared to other isoxazole derivatives.

Properties

IUPAC Name |

ethyl 5-(1-hydroxyethyl)-3-methyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h6,11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYLTQLBKZFDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.